2-Chloro-N-ethylacetamide

physicochemical property lipophilicity drug-likeness

2-Chloro-N-ethylacetamide (CAS 105-35-1) is a small-molecule chloroacetamide derivative with the formula C4H8ClNO and a molecular weight of 121.56 g/mol. It belongs to the class of N-substituted α-chloroacetamides, which are widely used as electrophilic intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research.

Molecular Formula C4H8ClNO
Molecular Weight 121.56 g/mol
CAS No. 105-35-1
Cat. No. B093383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-ethylacetamide
CAS105-35-1
Molecular FormulaC4H8ClNO
Molecular Weight121.56 g/mol
Structural Identifiers
SMILESCCNC(=O)CCl
InChIInChI=1S/C4H8ClNO/c1-2-6-4(7)3-5/h2-3H2,1H3,(H,6,7)
InChIKeyJUBORNFANZZVJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-ethylacetamide (CAS 105-35-1): Procurement-Relevant Baseline for a Chloroacetamide Building Block


2-Chloro-N-ethylacetamide (CAS 105-35-1) is a small-molecule chloroacetamide derivative with the formula C4H8ClNO and a molecular weight of 121.56 g/mol [1]. It belongs to the class of N-substituted α-chloroacetamides, which are widely used as electrophilic intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research [2]. The compound possesses a single hydrogen bond donor (amide N–H) and a single hydrogen bond acceptor (amide C=O), with a computed XLogP3-AA of 0.5, placing it at the boundary between hydrophilic and moderately lipophilic space [1]. These baseline properties define its initial chemical space and differentiate it from both smaller and larger N-substituted analogs.

Building Block Class N-substituted alpha-chloroacetamide electrophile for pharmaceutical and agrochemical research synthesis
Selection Logic Intermediate lipophilicity between N-methyl and N,N-diethyl analogs for balanced phase partitioning
Handling Format Liquid reagent at ambient temperature supports solvent-free or automated dispensing workflows

The Substitution Risk for 2-Chloro-N-ethylacetamide Purchasers


Simply interchanging N-substituted chloroacetamides of similar molecular weight can lead to divergent experimental outcomes. Within the same class, subtle variations in the N-alkyl substituent produce measurable shifts in lipophilicity, electronegativity, and steric demand, which in turn dictate differences in reactivity, biological target engagement, and pharmacokinetic behavior [1]. For instance, in herbicidal chloroacetamide series, N-alkylating reactivity is inversely correlated with practical efficacy, but this relationship is not linear and is modulated by lipophilicity and molecular structure [2]. Consequently, a substitution from N-ethyl to N-methyl or N,N-diethyl may appear superficially equivalent but can alter both the rate of nucleophilic displacement and the compound's behavior in a biological or catalytic system, making generic replacement an uncontrolled variable.

N-Methyl Analog Lower lipophilicity may shift partitioning and reduce passive permeability; solid state adds dissolution steps in automated workflows.
N,N-Diethyl Analog Higher lipophilicity and steric bulk can alter nucleophilic displacement rates and increase metabolic clearance risk in biological models.
Alkoxyalkyl Analogs Different hydrolytic stability profiles vs. simple N-ethyl chain may confound environmental fate or stability benchmarking studies.

Quantifiable Differentiation of 2-Chloro-N-ethylacetamide from Its Closest Analogs


LogP Differentiation: Intermediate Lipophilicity Between N-Methyl and N,N-Diethyl Analogs

The computed XLogP3-AA value for 2-chloro-N-ethylacetamide is 0.5 [1], placing it between the more polar 2-chloro-N-methylacetamide (XLogP3-AA 0.2) and the more lipophilic 2-chloro-N,N-diethylacetamide (XLogP3-AA 1.1) [2][3]. This quantitative difference directly influences partitioning behavior in biphasic reaction mixtures and biological membranes, allowing scientists to select the N-ethyl analog when a compound with reduced polarity relative to the N-methyl member but greater hydrophilicity than the N,N-diethyl member is required.

Lipophilicity Ranking
Class-level inference
XLogP3-AA 0.5 (Ethyl) vs. 0.2 (Methyl) vs. 1.1 (Diethyl)
Intermediate polarity supports balanced solubility and permeability screening
Computed property; confirm experimentally for biphasic systems.
physicochemical property lipophilicity drug-likeness

Physical State at Ambient Temperature: Liquid N-Ethyl Derivative vs. Solid N-Methyl Analog

2-Chloro-N-ethylacetamide is reported as a liquid at room temperature (melting point -25 °C) , whereas the closely related 2-chloro-N-methylacetamide is a solid (melting point 38–40 °C) . This phase difference simplifies dispensing, mixing, and dissolution in solvent-free reactions where the compound itself can serve as a reactive liquid medium, eliminating the need for pre-dissolution steps and potentially improving large-scale synthetic process efficiency.

Physical State Contrast
Head-to-head
Liquid (mp -25 °C) vs. Solid (mp 38–40 °C) for N-Methyl
Liquid format enables direct automated dispensing without pre-dissolution
Source review; verify lot-specific physical state upon receipt.
handling formulation reaction medium

Hydrolytic Stability and Environmental Persistence Compared to Commercial Herbicidal Chloroacetamides

While specific kinetic data for 2-chloro-N-ethylacetamide are not publicly available, structure–reactivity studies on a series of nine chloroacetamides demonstrate that subtle differences in the alkoxyalkyl substituent dramatically influence acid- and base-catalyzed hydrolysis rates and reaction mechanisms [1]. The simple N-ethyl substituent lacks the alkoxyalkyl side chains present in commercial herbicides, leading to a distinct hydrolytic profile from compounds such as acetochlor or metolachlor. For example, in 2 N NaOH at 25 °C, chloroacetamide herbicides with larger N-alkoxyalkyl groups show substantially slower hydrolysis than chloroacetamide itself, suggesting that N-ethyl chloroacetamide would exhibit intermediate hydrolytic stability, potentially avoiding the extreme persistence of certain commercial herbicides while offering better solution stability than the parent chloroacetamide [1].

Hydrolytic Stability Context
Class-level inference
Expected intermediate between fast (chloroacetamide) and slow (acetochlor-like) hydrolysis
May support simpler waste handling vs. persistent herbicides; review solution stability.
No direct kinetic data; SAR-based estimate from Carlson et al. (2006).
stability hydrolysis environmental fate

Procurement-Driven Application Scenarios for 2-Chloro-N-ethylacetamide


Electrophile for Synthesis of N-Ethyl-Containing Bioactive Molecules

The quantifiable intermediate lipophilicity (XLogP 0.5) and the presence of a single hydrogen bond donor make 2-chloro-N-ethylacetamide a preferred electrophilic building block for incorporating an N-ethylacetamide motif into drug candidates. This is particularly relevant when the candidate requires a lipophilic range that improves upon the N-methyl analog (XLogP 0.2) but avoids the excessive hydrophobicity of N,N-diethyl (XLogP 1.1), as established in Section 3 [1]. In target validation studies, this scaffold has been used to generate focused libraries of chloroacetamide-based covalent inhibitors, where the balanced lipophilicity facilitates both cellular permeability and aqueous solubility [1].

Liquid Reagent for Automated High-Throughput Parallel Synthesis

Because 2-chloro-N-ethylacetamide is a liquid at ambient temperature (mp -25 °C), it can be directly dispensed by automated liquid handlers without prior dissolution, unlike the solid 2-chloro-N-methylacetamide [1]. This phase advantage enables higher throughput in parallel synthesis of N-ethylacetamide-containing libraries, reducing solvent usage and the risk of cross-contamination from solid powder dispensing [1].

Reference Standard in Environmental Fate or Stability Studies for Chloroacetamides

In structure–activity relationship (SAR) studies on the hydrolysis of chloroacetamide herbicides, the N-ethyl compound serves as a structurally simple reference point with intermediate hydrolytic stability. Researchers can use 2-chloro-N-ethylacetamide as a non-commercial standard to benchmark the reactivity of more complex herbicidal analogues, as the class-level SAR indicates its hydrolysis rate lies between the rapidly hydrolyzed parent chloroacetamide and the more recalcitrant N-alkoxyalkyl herbicides [1].

Application
Selection Property
Validation Focus
N-Ethyl bioactive molecule synthesis
Intermediate lipophilicity scaffold
Permeability and solubility balance in target series
Automated parallel library production
Ambient-temperature liquid reagent
Liquid handler compatibility and dispensing accuracy
Chloroacetamide environmental fate benchmarking
Non-commercial, simple N-alkyl reference standard
Hydrolytic stability ranking against alkoxyalkyl herbicides

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